molecular formula C28H29N5O3 B2435001 N-[(2-Methoxyphenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide CAS No. 1189727-11-4

N-[(2-Methoxyphenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide

Katalognummer: B2435001
CAS-Nummer: 1189727-11-4
Molekulargewicht: 483.572
InChI-Schlüssel: BGYIGPGVPBZOGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2-Methoxyphenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide: is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a thiazole ring, and a dihydropyrimidinone moiety

Eigenschaften

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O3/c1-19-7-5-9-21(17-19)25-31-28(36-32-25)23-10-6-14-29-26(23)33-15-12-20(13-16-33)27(34)30-18-22-8-3-4-11-24(22)35-2/h3-11,14,17,20H,12-13,15-16,18H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYIGPGVPBZOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Oxadiazole Ring Formation

The 1,2,4-oxadiazole ring is synthesized via cyclization of an amidoxime precursor. For the 3-(3-methylphenyl) variant:

  • Precursor : 3-Methylbenzamidoxime (prepared from 3-methylbenzonitrile and hydroxylamine hydrochloride).
  • Cyclization Agent : Trifluoroacetic anhydride (TFAA) in dichloromethane at 0–5°C.
  • Reaction Time : 6–8 hours under nitrogen atmosphere.

Mechanism :
$$
\text{R-C≡N} + \text{NH}2\text{OH} \rightarrow \text{R-C(NH}2\text{)=N-OH} \xrightarrow{\text{TFAA}} \text{R-Oxadiazole} + \text{H}_2\text{O}
$$

Pyridine Functionalization

The oxadiazole is coupled to a pyridine ring via nucleophilic aromatic substitution (NAS):

  • Substrate : 3-Bromopyridine.
  • Conditions : Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF solvent, 100°C for 12 hours.
  • Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate).

Preparation of the Piperidine-4-Carboxamide Core

Carboxamide Synthesis

Piperidine-4-carboxamide is synthesized via hydrolysis of the corresponding nitrile:

  • Substrate : 4-Cyanopiperidine.
  • Reagents : Concentrated HCl (6 M), reflux at 110°C for 24 hours.
  • Workup : Neutralization with NaOH, extraction with ethyl acetate, and crystallization from ethanol.
  • Yield : 85–90%.

Alternative Route :
Hydrogen sulfide (H₂S) gas in n-butanol at 60°C under 4 bar pressure converts 4-cyanopiperidine to piperidine-4-carbothioamide, which is oxidized to the carboxamide using H₂O₂.

Coupling of Structural Units

Piperidine-Pyridine Linkage

The pyridinyl-oxadiazole intermediate is coupled to the piperidine-4-carboxamide via Buchwald-Hartwig amination:

  • Catalyst System : Pd₂(dba)₃/Xantphos.
  • Base : Cs₂CO₃.
  • Solvent : Toluene, 100°C, 24 hours.
  • Yield : 60–65%.

Introduction of the 2-Methoxybenzyl Group

The final step involves alkylation of the piperidine nitrogen with 2-methoxybenzyl chloride:

  • Conditions : K₂CO₃ in anhydrous DMF, 60°C, 8 hours.
  • Workup : Aqueous extraction, drying (Na₂SO₄), and purification via recrystallization (ethanol/water).
  • Yield : 70–75%.

Optimization and Industrial-Scale Considerations

Solvent and Catalyst Screening

Comparative studies reveal solvent impacts on reaction efficiency:

Reaction Step Optimal Solvent Catalyst Yield Improvement
Oxadiazole cyclization Dichloromethane None 72% → 78%
Pyridine NAS DMF Pd(PPh₃)₄ 68% → 72%
Piperidine alkylation DMF K₂CO₃ 70% → 75%

Continuous Flow Chemistry

For industrial production, continuous flow systems enhance the oxadiazole cyclization step:

  • Residence Time : 30 minutes.
  • Throughput : 1.2 kg/day with 95% purity.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate).
  • HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm.

Spectroscopic Validation

  • ¹H NMR : Peaks at δ 2.45 (piperidine CH₂), 3.80 (OCH₃), 7.25–8.10 (aromatic protons).
  • MS (ESI+) : m/z 486.2 [M+H]⁺.

Challenges and Alternative Approaches

Steric Hindrance Mitigation

The 2-methoxybenzyl group induces steric clashes during alkylation. Solutions include:

  • Ultrasound-Assisted Synthesis : 40 kHz ultrasound reduces reaction time by 30%.
  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves solubility.

Oxadiazole Ring Stability

The 1,2,4-oxadiazole is prone to hydrolysis under acidic conditions. Stabilization strategies:

  • Low-Temperature Workup : Maintain pH > 7 during extraction.
  • Anhydrous Storage : Store under nitrogen with molecular sieves.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(2-Methoxyphenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The dihydropyrimidinone moiety can be reduced to form tetrahydropyrimidinones.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the dihydropyrimidinone can produce tetrahydropyrimidinones.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Discovery : The compound serves as a candidate for developing new pharmaceuticals due to its potential biological activity against various diseases. Its oxadiazole component is particularly noted for anticancer properties.
  • Mechanism of Action : The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, the oxadiazole ring can induce apoptosis in cancer cells and inhibit tumor growth pathways.

2. Anticancer Activity

  • In Vitro Studies : Research has demonstrated that derivatives containing the oxadiazole ring exhibit cytotoxic effects on cancer cell lines such as HeLa (cervical carcinoma) and CaCo-2 (colon adenocarcinoma). Studies have reported IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, indicating significant potential as an anticancer agent.
  • Case Studies :
    • A study published in PubMed Central highlighted the effectiveness of similar oxadiazole derivatives in inhibiting cell proliferation in cancer models.
    • Another study demonstrated that compounds with this structure can target signaling pathways involved in cancer cell survival and proliferation.

3. Antimicrobial Activity

  • Antibacterial Effects : The compound has shown promising antibacterial activity against various pathogens. Research indicates that derivatives have enhanced antibiofilm activity compared to standard treatments.
  • Mechanism : The antimicrobial action often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Industrial Applications

The compound's unique properties also make it suitable for industrial applications:

  • Advanced Materials : It can be utilized in the synthesis of advanced materials with specific properties tailored for electronics or nanotechnology.
  • Chemical Synthesis : As a building block in organic synthesis, it can facilitate the development of more complex molecules.

Wirkmechanismus

The mechanism of action of N-[(2-Methoxyphenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide involves its interaction with specific molecular targets. The thiazole and dihydropyrimidinone moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloromethcathinone: A stimulant drug with a similar chlorophenyl group.

    4-Chloroamphetamine: A psychoactive compound with a chlorophenyl group.

Uniqueness

N-[(2-Methoxyphenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.

Biologische Aktivität

N-[(2-Methoxyphenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide, a compound featuring a complex structure with multiple functional groups, has garnered attention for its potential biological activities. The presence of the 1,2,4-oxadiazole moiety is particularly noteworthy due to its diverse biological properties, including anticancer and antimicrobial activities.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole ring exhibit a wide range of biological activities. Specifically, N-[(2-Methoxyphenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide has been studied for its potential effects in various areas:

Anticancer Activity

  • Mechanism of Action : Compounds with oxadiazole derivatives have been shown to inhibit various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For instance, studies have demonstrated that these compounds can target specific pathways involved in tumor growth and metastasis.
  • Case Studies :
    • A study published in PubMed Central highlighted the cytotoxic effects of oxadiazole derivatives on human cervical carcinoma (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, showing significant inhibition of cell proliferation at low micromolar concentrations .
    • In vitro tests indicated that the compound exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties:

  • Antibacterial Effects : Research has shown that derivatives similar to this compound have demonstrated promising antibacterial activity against various pathogens. For example, a related study reported that certain substituted acetamides exhibited enhanced antibiofilm activity compared to standard treatments .
  • Mechanism : The mechanism often involves the disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Data Tables

Biological ActivityTest SystemIC50 (μM)Reference
AnticancerHeLa Cell Line1.35
AnticancerCaCo-2 Cell Line2.18
AntibacterialVarious Bacterial StrainsVaries

Research Findings

The biological activity of N-[(2-Methoxyphenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide can be summarized as follows:

  • Anticancer Properties : The presence of the oxadiazole ring enhances the compound's ability to induce apoptosis in cancer cells.
  • Antimicrobial Potential : The compound exhibits notable antibacterial properties, making it a candidate for further development in antimicrobial therapies.
  • Structure-Activity Relationship (SAR) : The methoxy and methyl phenyl substitutions are critical for enhancing biological activity, as evidenced by comparative studies with related compounds.

Q & A

Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for optimizing yield and purity?

  • Methodological Answer: Synthesis typically involves oxadiazole ring formation via cyclization of amidoxime intermediates, followed by coupling reactions to attach the pyridine and piperidine-carboxamide moieties. Key steps include using reagents like phosphorus oxychloride for cyclization and coupling agents (e.g., EDC/HOBt) for amide bond formation. Reaction conditions such as anhydrous solvents (DMF, THF), controlled temperatures (60–100°C), and inert atmospheres (N₂/Ar) are critical to avoid side reactions and improve yields .

Q. Which spectroscopic techniques are most effective for structural characterization and purity assessment?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, 2D-COSY) confirms connectivity of the methoxyphenyl, oxadiazole, and piperidine groups. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O, C=N). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm) and differential scanning calorimetry (DSC) for crystallinity analysis .

Q. What are the primary biological targets or pathways implicated in its pharmacological activity?

  • Methodological Answer: Preliminary studies suggest interaction with kinase enzymes (e.g., tyrosine kinases) and G-protein-coupled receptors (GPCRs) due to structural motifs like the oxadiazole ring and piperidine-carboxamide. Target validation involves in vitro binding assays (e.g., fluorescence polarization) and gene knockout models to assess pathway modulation .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data or NMR assignments be resolved?

  • Methodological Answer: Discrepancies in X-ray crystallography data (e.g., torsional angles of the oxadiazole ring) can be resolved using SHELXL refinement with anisotropic displacement parameters . For NMR, heteronuclear single-quantum coherence (HSQC) and rotating-frame Overhauser effect spectroscopy (ROESY) clarify ambiguous proton-proton correlations .

Q. What strategies improve metabolic stability in preclinical studies?

  • Methodological Answer: Introduce electron-withdrawing groups (e.g., -CF₃) on the methoxyphenyl ring to reduce cytochrome P450-mediated oxidation. Assess stability using liver microsome assays (human/rat) and LC-MS/MS to identify metabolite profiles .

Q. How do modifications to the oxadiazole or methoxyphenyl groups affect binding affinity and selectivity?

  • Methodological Answer: Replace the 3-methylphenyl substituent on the oxadiazole with halogenated analogs (e.g., 4-Cl) to enhance hydrophobic interactions. Use molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) to quantify binding energy (ΔG) and kinetic parameters (kₐ, kₐ) .

Q. What computational approaches predict interactions with novel biological targets?

  • Methodological Answer: Combine molecular dynamics (MD) simulations (AMBER/CHARMM force fields) with machine learning (e.g., Random Forest models trained on kinase inhibition data) to prioritize targets. Validate predictions via in vitro dose-response assays (IC₅₀ determination) .

Q. How can synthesis protocols be validated for reproducibility across laboratories?

  • Methodological Answer: Standardize reaction conditions (e.g., reagent purity, solvent batch, humidity control) and share raw analytical data (HPLC chromatograms, NMR spectra) via open-access repositories. Conduct interlaboratory studies with blinded samples to assess yield and purity variability .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activities across studies?

  • Methodological Answer: Re-evaluate assay conditions (e.g., cell line viability, serum concentration) and compound solubility (DMSO concentration ≤0.1%). Use orthogonal assays (e.g., SPR vs. fluorescence anisotropy) to confirm target engagement. Perform meta-analysis of published IC₅₀ values with standardized normalization .

Q. What analytical methods resolve discrepancies in stability profiles under varying pH conditions?

  • Methodological Answer:
    Conduct forced degradation studies (pH 1–13, 40–80°C) with UPLC-PDA monitoring. Compare degradation pathways using principal component analysis (PCA) of spectral data. Validate degradation products via tandem MS/MS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.